8-Pentyltheophylline

Description

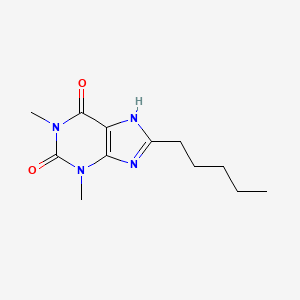

Structure

2D Structure

3D Structure

Properties

CAS No. |

35873-41-7 |

|---|---|

Molecular Formula |

C12H18N4O2 |

Molecular Weight |

250.30 g/mol |

IUPAC Name |

1,3-dimethyl-8-pentyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C12H18N4O2/c1-4-5-6-7-8-13-9-10(14-8)15(2)12(18)16(3)11(9)17/h4-7H2,1-3H3,(H,13,14) |

InChI Key |

KRQCFJVRGKISQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Synthetic Strategies and Chemical Characterization of 8 Pentyltheophylline and Its Analogs

Methodologies for the Synthesis of 8-Pentyltheophylline

The introduction of an alkyl substituent, such as a pentyl group, at the C8 position of the theophylline (B1681296) nucleus is a key synthetic challenge. This section outlines the general strategies for creating 8-alkyltheophylline derivatives and the specific reactions applicable to the introduction of a pentyl chain.

General Synthetic Pathways for 8-Alkyltheophylline Derivatives

The synthesis of 8-alkylxanthines can be approached through several established pathways. A predominant method involves the use of an 8-substituted theophylline precursor, which can be subsequently modified. nih.gov One of the most common starting materials is 8-bromotheophylline (B15645), which is synthesized via the oxidative bromination of theophylline using reagents like hydrogen bromide and hydrogen peroxide in acetic acid. derpharmachemica.com This 8-bromo derivative serves as a versatile intermediate for introducing various substituents through nucleophilic substitution reactions.

Another general strategy involves building the xanthine (B1682287) ring system from a substituted pyrimidine (B1678525) precursor. For instance, 5,6-diamino-1,3-dimethyluracil (B14760) can be condensed with appropriate reagents to form the imidazole (B134444) ring fused to the pyrimidine core, thereby constructing the 8-substituted xanthine structure. biointerfaceresearch.com This method allows for the direct incorporation of the desired C8-substituent during the cyclization step. Furthermore, free radical alkylation has been reported as a method for creating new carbon-carbon bonds at the C8 position of xanthines. researchgate.net

Specific Reactions for Pentyl Chain Introduction

To synthesize this compound specifically, the general methodologies can be adapted. A highly plausible route involves the reaction of 8-bromotheophylline with a suitable pentyl-containing organometallic reagent. For example, a Grignard reagent (pentylmagnesium bromide) or an organocuprate reagent (lithium dipentylcuprate) could be used to displace the bromine atom at the C8 position.

Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed. This would involve reacting 8-bromotheophylline with a pentylboronic acid derivative or a pentyltin reagent, respectively.

Another potential method is the radical alkylation of theophylline using a source of pentyl radicals. This could be achieved by using a reagent like pentylhydrazine (B1617765) in the presence of a catalyst, such as a cobalt(III) complex, which promotes homolytic aromatic substitution at the C8 position. researchgate.net A more classical approach involves the cyclization of 1,3-dimethyl-5,6-diaminouracil with hexanoic acid or one of its derivatives (e.g., hexanoyl chloride or hexanoic anhydride). This reaction directly constructs the imidazole ring with the pentyl group already attached at the C8 position.

Spectroscopic and Thermal Characterization Techniques in Research

Once synthesized, the precise structure and physicochemical properties of this compound must be confirmed. This is achieved through a combination of spectroscopic and thermal analysis techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. researchgate.netupi.eduresearchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.netnih.gov

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the theophylline core and the attached pentyl chain. The two N-methyl groups (N1-CH₃ and N3-CH₃) would appear as sharp singlets, likely in the range of 3.2-3.8 ppm. nih.gov The single proton on the imidazole ring (C6-H) is also expected to produce a singlet. The protons of the pentyl chain would exhibit characteristic multiplets: a triplet for the terminal methyl group (CH₃), a triplet for the methylene (B1212753) group adjacent to the xanthine ring (α-CH₂), and a series of multiplets for the remaining methylene groups (β, γ, δ-CH₂).

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. researchgate.net The carbonyl carbons (C2 and C6) of the xanthine ring would appear at the downfield end of the spectrum (typically >150 ppm). derpharmachemica.com The carbons of the purine (B94841) ring system and the pentyl chain would have characteristic chemical shifts, allowing for complete structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| N1-CH₃ | ~3.3 | C2 (C=O) | ~151 |

| N3-CH₃ | ~3.5 | C4 (C=C) | ~148 |

| α-CH₂ (pentyl) | ~2.9 (triplet) | C5 (C=C) | ~107 |

| β, γ, δ-CH₂ (pentyl) | ~1.3-1.8 (multiplets) | C6 (C=O) | ~155 |

| Terminal CH₃ (pentyl) | ~0.9 (triplet) | C8 | ~156 |

| N1-CH₃ | ~28 | ||

| N3-CH₃ | ~30 | ||

| Pentyl Chain Carbons | ~22-32 |

Infrared (IR) Spectroscopy in Compound Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. orientjchem.org For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. researchgate.netresearchgate.net

Key expected absorptions include strong C=O stretching bands for the two carbonyl groups in the xanthine ring, typically found in the region of 1650-1720 cm⁻¹. researchgate.netresearchgate.net The C-H stretching vibrations of the pentyl chain and the N-methyl groups would appear just below 3000 cm⁻¹. libretexts.org The spectrum would also show C=C and C=N stretching vibrations from the heterocyclic rings, usually in the 1400-1600 cm⁻¹ range. libretexts.org Notably, the characteristic N-H stretching band seen in unsubstituted theophylline (around 3120 cm⁻¹) would be absent in this compound, confirming substitution at the C8 position, which involves the N7-H tautomer. researchgate.net The region below 1400 cm⁻¹ is known as the fingerprint region, which provides a unique pattern for the compound as a whole. libretexts.org

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2850-2960 | C-H Stretch | Pentyl chain, N-Methyl |

| 1650-1720 | C=O Stretch | Amide Carbonyls |

| 1550-1610 | C=C and C=N Stretch | Purine Ring System |

| 1450-1470 | C-H Bend | Pentyl chain (scissoring) |

Thermal Analysis Techniques: Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) in Complex Studies

Thermal analysis techniques are crucial for determining the thermal stability, melting behavior, and purity of a compound. pharmascholars.comnih.gov

Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature. For this compound, a TG curve would show the temperature at which the compound begins to decompose. Theophylline itself is thermally stable up to around 298°C, after which it undergoes a single-stage decomposition with significant mass loss. nih.gov It is expected that this compound would also exhibit a sharp decomposition profile, though the onset temperature might differ due to the presence of the pentyl group.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. nih.gov This technique is used to determine the melting point and the enthalpy of fusion. A DSC thermogram for a pure, crystalline sample of this compound would show a sharp endothermic peak corresponding to its melting point. For comparison, anhydrous theophylline exhibits a sharp melting endotherm at approximately 273°C, which is immediately followed by decomposition. researchgate.netresearchgate.net The introduction of the flexible pentyl chain at the C8 position would likely disrupt the crystal lattice packing and intermolecular hydrogen bonding present in theophylline, resulting in a significantly lower melting point for this compound.

Table 3: Comparison of Thermal Properties

| Compound | Thermal Event | Approximate Temperature (°C) | Technique |

|---|---|---|---|

| Theophylline | Melting Point | ~273 researchgate.net | DSC |

| Theophylline | Decomposition Onset | ~298 nih.gov | TG |

| This compound | Melting Point | Expected to be < 273 | DSC |

| This compound | Decomposition Onset | Expected to be different from Theophylline | TG |

Formation and Analysis of Metal Complexes Involving this compound Derivatives

The formation of metal complexes with this compound would likely involve the reaction of a suitable salt of the metal, such as a halide or acetate, with the deprotonated this compound ligand in an appropriate solvent. The coordination sites on the theophylline scaffold are typically the nitrogen atoms of the imidazole and pyrimidine rings.

Synthesis of Palladium(II) and Gold(III) Complexes

The synthesis of palladium(II) and gold(III) complexes with theophylline and its derivatives has been explored, providing a template for the potential synthesis of this compound complexes.

Palladium(II) Complexes:

The synthesis of palladium(II) complexes with theophylline and other N-donor ligands often results in square planar geometries. For instance, mixed ligand complexes of Pd(II) with theophylline and bidentate N,N-donor ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) have been prepared. scielo.org.bo The general approach involves reacting a palladium(II) salt, such as palladium(II) chloride, with the theophylline derivative and the ancillary ligand in a suitable solvent. The reaction of Pd(phen)Cl₂ with silver triflate in different solvents has been shown to yield palladium(II) complexes with a Pd(phen)²⁺ core. nih.gov In a non-aqueous solvent like acetonitrile, the resulting complex can coordinate with solvent molecules, while in water, hydroxo-bridged dimers can form. nih.gov

A general synthetic route for a hypothetical [Pd(8-pentyltheophyllinato)₂L₂] complex, where L is a neutral monodentate ligand, could involve the following steps:

Deprotonation of this compound at the N7 or N9 position using a suitable base.

Reaction of the resulting 8-pentyltheophyllinate anion with a palladium(II) precursor, such as [PdCl₂(L)₂], in an organic solvent.

Isolation and purification of the resulting complex by filtration and recrystallization.

Studies on related palladium(II) complexes with thiosemicarbazone ligands have also been conducted, where the complexes are synthesized and characterized by various spectroscopic techniques. nih.govresearchgate.net

Gold(III) and Gold(I) Complexes:

The synthesis of gold complexes with xanthine derivatives has also been reported. Gold(I) complexes of the general formula [Au(L)(PPh₃)], where L is a deprotonated hypoxanthine (B114508) derivative, have been prepared by reacting [AuCl(PPh₃)] with the ligand in the presence of a base. nih.gov Dinuclear gold(I) complexes with xanthine derivatives and bis(phosphine) bridging ligands have been synthesized, where the gold atoms are bridged by both the xanthine dianion and the phosphine (B1218219) ligand. acs.org

For gold(III), which typically exhibits a square-planar geometry, synthesis often involves the reaction of a gold(III) salt like tetrachloroauric(III) acid (HAuCl₄) with the ligand. The synthesis of gold(III) complexes with bidentate amino-thiolate ligands has been achieved, resulting in distorted square-planar geometries. nih.gov While less common due to the tendency of thiolate groups to reduce Au(III) to Au(I), stable gold(III) thiolate complexes have been synthesized. nih.gov The synthesis of gold(III) complexes can also be achieved through oxidative addition to gold(I) precursors. chemrxiv.org

A plausible synthetic route for a gold(III) complex with this compound could involve the reaction of HAuCl₄ with deprotonated this compound, potentially with ancillary ligands to stabilize the complex.

| Metal | Precursor Example | Ligand | General Reaction Condition |

| Palladium(II) | [PdCl₂(CH₃CN)₂] | This compound | Reaction in a suitable organic solvent, often with a base to deprotonate the ligand. |

| Gold(III) | HAuCl₄ | This compound | Reaction in a suitable solvent, potentially with ancillary ligands for stabilization. |

| Gold(I) | [AuCl(PPh₃)] | This compound | Reaction with the ligand in the presence of a base. nih.gov |

Structural Analysis of Coordination Compounds via X-ray Diffraction

X-ray diffraction is a pivotal technique for the definitive structural elucidation of metal complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Palladium(II) Complexes:

Single-crystal X-ray diffraction studies on palladium(II) complexes with theophylline derivatives consistently reveal a square-planar coordination geometry around the Pd(II) center. scielo.org.bonih.govresearchgate.netunesp.brnih.gov For example, the crystal structure of a mixed-ligand complex, [Pd(th)₂(2,2'-bipy)]·H₂O·(C₆H₁₄), showed a monoclinic system with a C2/c space group, where the palladium(II) ion has a distorted square planar configuration. scielo.org.bo The coordination typically involves the nitrogen atoms of the ligands. In the case of theophylline, coordination through the N7 atom is common. scielo.org.bo The Pd-N bond lengths in such complexes are generally around 2.0 Å. scielo.org.bo In dimeric structures, such as [Pd(phen)(μ-OH)]₂[O₃SCF₃]₂·2H₂O, two palladium centers are bridged by two hydroxo groups, with each palladium atom also coordinated to a 1,10-phenanthroline ligand, maintaining the square-planar geometry. nih.gov The internal Pd-Pd distance in this dimer was found to be 3.0001(11) Å. nih.gov

Gold(III) and Gold(I) Complexes:

X-ray diffraction studies of gold(I) complexes with xanthine derivatives show a linear two-coordinate geometry for the gold atom. acs.org In the dinuclear complex [Au₂(μ-Hx)(μ-dmpe)]·3H₂O, the two gold atoms are bridged by a xanthinato ligand and a dmpe ligand, with an intramolecular Au-Au distance of 3.053(1) Å, indicating aurophilic interactions. acs.org The coordination of the xanthinato ligand occurs through the N3 and N9 nitrogen atoms. acs.org In contrast, with 8-mercaptotheophylline, coordination occurs through the N7 and S8 atoms. acs.org

For gold(III) complexes, a square-planar geometry is expected. The crystal structure of a gold(III) complex with a bidentate amino-thiolate ligand, for instance, shows a distorted square-planar geometry around the gold(III) center. nih.gov The angles around the gold atom in this complex ranged from 84.40(16)° to 93.39(15)°. nih.gov Chiral gold(III) complexes have also been synthesized and their structures determined by X-ray crystallography, revealing slight distortions from the ideal square-planar geometry. nih.gov

The table below summarizes typical crystallographic data for related palladium and gold complexes.

| Compound Class | Metal Ion | Coordination Geometry | Typical Coordination Sites on Xanthine | Example Bond Lengths (Å) |

| Palladium-Theophylline | Pd(II) | Square Planar | N7 scielo.org.bo | Pd-N ≈ 2.0 scielo.org.bo |

| Gold-Xanthine | Au(I) | Linear | N3, N9 or N7, S8 acs.org | Au-N/Au-S (variable) |

| Gold-Thiolate | Au(III) | Square Planar | - | Au-S, Au-C (variable) nih.gov |

Cellular Model Systems

Cellular models are fundamental in pharmacology for dissecting the molecular mechanisms of a compound. For a xanthine derivative like this compound, neuronal and immune cell lines are particularly relevant due to the widespread expression and function of adenosine (B11128) receptors and phosphodiesterases in these systems.

Dissociated neuronal cultures, often derived from specific brain regions like the hippocampus or cortex, provide a means to study the direct effects of compounds on neuronal function in a controlled environment. xiahepublishing.com These cultures allow for the investigation of synaptic transmission, neuronal excitability, and neuroprotection. Astrocytoma cell lines, which are derived from a type of glial cell, are used to study the roles of glia in the central nervous system and their interaction with neurons, as well as for cancer research. dergipark.org.tr

Research on analogs of this compound, such as theophylline and its derivatives, has demonstrated various effects in neuronal and glial cell cultures. For instance, theophylline has been shown to have neuroprotective properties and can influence cell proliferation and apoptosis in glioma cells. xiahepublishing.combiointerfaceresearch.com It is plausible that this compound would exhibit similar activities, likely mediated through the antagonism of A1 and A2A adenosine receptors and the inhibition of phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.gov

Expected Research Findings in Dissociated Neuronal Cultures:

Modulation of neuronal firing and synaptic plasticity.

Neuroprotective effects against excitotoxicity or oxidative stress.

Influence on neurite outgrowth and neuronal development.

Expected Research Findings in Astrocytoma Cells:

Alteration of cell proliferation and viability. dergipark.org.tr

Modulation of inflammatory responses and cytokine release.

Effects on glial signaling pathways.

Immune cell lines, such as those for macrophages, are crucial for understanding the immunomodulatory effects of pharmacological agents. Macrophages play a key role in inflammation and the immune response. Xanthine derivatives have been shown to possess anti-inflammatory properties. biointerfaceresearch.com Theophylline, for example, can suppress the production of pro-inflammatory cytokines in macrophages. This effect is often attributed to the inhibition of phosphodiesterases, which leads to an increase in cAMP levels, a key regulator of inflammatory pathways. Given its structural similarities, this compound is expected to exert comparable anti-inflammatory effects on macrophage cell lines.

Tissue Slice Preparations

Tissue slice preparations, particularly from the brain, offer a more complex and physiologically relevant in vitro model than cell cultures, as they maintain the local cellular architecture and synaptic connectivity.

The hippocampus is a brain region critical for learning and memory, and hippocampal slices are a widely used model to study synaptic transmission and plasticity. nih.gov Electrophysiological recordings from these slices allow for the detailed analysis of synaptic events, such as excitatory postsynaptic potentials (EPSPs).

Studies on 8-phenyltheophylline, a close analog of this compound, have shown that it can potentiate synaptic transmission in hippocampal slices by antagonizing the inhibitory effects of adenosine at A1 receptors. nih.gov Adenosine, acting on presynaptic A1 receptors, typically reduces neurotransmitter release. By blocking these receptors, 8-substituted xanthines can enhance the release of neurotransmitters like glutamate (B1630785), thereby strengthening synaptic communication. It is highly probable that this compound would produce similar effects, leading to an enhancement of synaptic responses in the hippocampus.

Table 1: Expected Effects of this compound in Hippocampal Slices Based on Analog Studies

| Experimental Paradigm | Expected Observation with this compound | Underlying Mechanism (based on analogs) |

| Field EPSP Recording | Increased amplitude of evoked EPSPs | Antagonism of presynaptic A1 adenosine receptors, leading to increased glutamate release. nih.gov |

| Paired-Pulse Facilitation | Potential decrease in the paired-pulse ratio | Consistent with an increase in presynaptic release probability. |

| Long-Term Potentiation (LTP) | Possible enhancement of LTP induction or maintenance | Blockade of adenosine-mediated inhibition of synaptic plasticity. |

| Neurotransmitter Release Assay | Increased release of [3H]-glutamate or other labeled neurotransmitters | Disinhibition of presynaptic terminals via A1 receptor antagonism. |

The effects of xanthine derivatives are not limited to the hippocampus. Studies have investigated their actions in various other brain regions, including the cerebral cortex and striatum. The distribution of adenosine receptors and phosphodiesterases throughout the brain suggests that this compound would also have effects in these areas. For instance, adenosine A1 receptor antagonists have been shown to modulate the release of dopamine (B1211576) in the striatum, a key region for motor control and reward. Therefore, it is anticipated that this compound could influence dopaminergic transmission.

Synaptosomal Preparations for Presynaptic Modulation Studies

Synaptosomes are isolated nerve terminals that provide a powerful tool for studying the mechanisms of neurotransmitter release and its modulation by various compounds. These preparations allow for the direct investigation of presynaptic processes, independent of postsynaptic or network effects.

Studies with various adenosine receptor antagonists have demonstrated their ability to modulate neurotransmitter release from synaptosomes. By acting on presynaptic adenosine receptors, these compounds can either enhance or inhibit the release of neurotransmitters, depending on the receptor subtype and the specific signaling pathway involved. Given that this compound is predicted to be an adenosine A1 receptor antagonist, it would be expected to increase the release of excitatory neurotransmitters like glutamate from synaptosomal preparations by blocking the inhibitory tone of endogenous adenosine.

Electrophysiological Techniques for Assessing Neuronal Activity Modulation

Electrophysiological methods are fundamental in understanding how a compound like this compound might alter the functional properties of neurons. These techniques measure the electrical characteristics of nerve cells, providing direct insight into their excitability and communication.

Patch-Clamp Recordings and Ion Channel Interactions

The patch-clamp technique is a powerful tool for studying the influence of a compound on individual ion channels, which are critical for generating and propagating electrical signals in neurons. nih.gov This method allows researchers to record the tiny electrical currents that flow through a single ion channel, providing detailed information about the channel's behavior in the presence of a test substance.

A typical experimental setup would involve applying this compound to cultured neurons while recording from specific ion channels, such as voltage-gated sodium or potassium channels. By analyzing changes in the channels' opening, closing, and ion flow, researchers could determine if this compound acts as a blocker, an opener, or a modulator of these channels. However, to date, no specific data from patch-clamp studies investigating the effects of this compound on neuronal ion channels have been published.

Field Potential Recordings

To investigate this compound, researchers could record field potentials from brain slices or cultured neuronal networks before and after its application. Changes in the frequency and amplitude of spontaneous network activity or in evoked potentials would indicate whether the compound has a net excitatory or inhibitory effect on the neuronal population. Currently, there is no available research detailing the impact of this compound on neuronal field potentials.

Biochemical and Signaling Pathway Analysis in Cellular Contexts

Biochemical assays are crucial for dissecting the molecular mechanisms through which a compound exerts its effects within a cell. These studies often focus on key signaling pathways that regulate a multitude of cellular functions.

Adenylate Cyclase Modulation

Adenylate cyclase is a key enzyme that produces cyclic adenosine monophosphate (cAMP), a vital second messenger involved in numerous signaling pathways. cusabio.com The parent compound of this compound, theophylline, is known to inhibit phosphodiesterases, the enzymes that break down cAMP. This inhibition leads to an increase in intracellular cAMP levels, which can then activate downstream signaling cascades. nih.gov

To assess the effect of this compound on this pathway, a direct adenylate cyclase activity assay could be performed in cell lysates or purified enzyme preparations. Such an assay would quantify the production of cAMP in the presence of varying concentrations of the compound. This would clarify whether this compound directly modulates adenylate cyclase or, like theophylline, acts on phosphodiesterases to indirectly alter cAMP levels. At present, specific data on the modulation of adenylate cyclase by this compound is not available.

Intracellular Signaling Cascades (e.g., MAPK phosphorylation)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates processes such as cell growth, differentiation, and stress responses. nih.gov The phosphorylation (addition of a phosphate (B84403) group) of key proteins in this pathway, such as ERK1/2, is a hallmark of its activation. nih.gov Studies on other compounds, such as 8-Chloro-cyclic AMP, have shown that they can induce the phosphorylation of p38 MAPK. nih.gov

To determine if this compound influences this cascade, researchers would typically use Western blotting or other immunoassays to measure the phosphorylation status of key MAPK proteins (e.g., p-ERK, p-p38) in cells treated with the compound. An increase or decrease in phosphorylation would indicate that this compound activates or inhibits this pathway. As with the other methodologies, there are currently no published research findings specifically detailing the effects of this compound on MAPK phosphorylation.

Data Table: Impact of C8 Substituents on Adenosine Receptor Affinity

The following table summarizes general trends observed in the literature regarding the impact of various substituents at the C8 position of xanthine (B1682287) derivatives on their affinity and selectivity for adenosine (B11128) receptor (AR) subtypes. While direct quantitative data for 8-pentyltheophylline is not explicitly provided in the reviewed snippets, this table illustrates the principles that govern the activity of such compounds.

| C8 Substituent | Adenosine Receptor Subtype | Affinity/Activity | Selectivity Profile | General Reference(s) |

| Unsubstituted (e.g., Theophylline) | A1, A2A, A2B, A3 | Low to moderate affinity (micromolar range) | Non-selective | researchgate.netnih.govresearchgate.net |

| Phenyl (e.g., 8-phenylxanthine) | A1AR | High affinity (order of magnitude increase) | Generally selective for A1AR over A2A | nih.govnih.govnih.gov |

| Cyclopentyl (e.g., 8-cyclopentyltheophylline) | A1AR | Potent antagonist | Selective for A1AR | nih.gov |

| Alkyl (e.g., general 8-alkylxanthines) | Varies | Modulated affinity; lipophilicity influences binding | Varies; can confer subtype selectivity depending on chain length and other modifications | nih.govresearchgate.netnih.gov |

| Pyridazinone system (linked via C2-C4 chain) | A1AR | Highest affinity and selectivity | Highly selective for A1AR | nih.gov |

| Para-substituted aryl (e.g., sulfonamide) | A2B AR | Potent antagonists | Selective for A2B AR | frontiersin.org |

Note: The specific affinity and selectivity profiles can vary significantly based on other substitutions on the xanthine scaffold (e.g., at N1, N3, N7 positions) and the specific experimental conditions.

Conclusion

8-Pentyltheophylline, as an 8-substituted xanthine (B1682287) derivative, belongs to a class of compounds with well-established roles in modulating adenosine (B11128) receptor activity. The presence of the pentyl group at the C8 position is indicative of modifications aimed at influencing lipophilicity and receptor binding interactions. While specific research detailing this compound's precise pharmacological profile and its use as a research probe is not extensively covered in the provided literature, its structural class suggests potential applications in understanding adenosine receptor pharmacology and as a tool in chemical biology research. Further investigation into its specific binding affinities and functional effects would be necessary to fully characterize its utility.

In Vivo Research Applications of 8 Pentyltheophylline in Animal Models

Neurobiological System Investigations

In vivo studies focusing specifically on the effects of 8-Pentyltheophylline within neurobiological systems in animal models are not available in the public research literature based on the conducted searches. Research in these areas typically involves studying compounds that can cross the blood-brain barrier and interact with neural targets.

Models of Cerebral Ischemia and Hypoxia

No specific studies were identified that investigated the application of this compound in animal models of cerebral ischemia or hypoxia. Animal models of cerebral ischemia are crucial for understanding stroke pathophysiology and testing potential neuroprotective agents. nih.govweillcornell.orgimrpress.comnih.gov These models often involve the occlusion of a cerebral artery, such as the middle cerebral artery (MCA), to induce either focal or global ischemia, mimicking the conditions of a stroke. imrpress.comscielo.br Similarly, hypoxia models are used to study the effects of oxygen deprivation on the brain. mdpi.com While other xanthine (B1682287) derivatives, like pentoxifylline, have been studied in such models for their potential anti-inflammatory and neuroprotective effects, specific data for this compound is not present in the available search results. nih.govnih.gov

Modulation of Sleep-Wake Cycles and Basal Forebrain Neuronal Activity

There is no available research from the searches conducted on the direct effects of this compound on sleep-wake cycles or the neuronal activity within the basal forebrain in animal models. The basal forebrain is a key region for regulating sleep, wakefulness, and arousal, containing populations of cholinergic, GABAergic, and glutamatergic neurons whose activity patterns shift across these states. nih.govnih.gov Research in this area often examines how pharmacological agents modulate the firing rates of these specific neurons or alter the architecture of sleep, such as the duration of REM and NREM sleep. nih.gov

Impact on Neurotransmitter Release and Synaptic Transmission

Specific in vivo studies detailing the impact of this compound on neurotransmitter release and synaptic transmission could not be located. The process of neurotransmitter release is a fundamental aspect of neural communication, involving the calcium-dependent fusion of synaptic vesicles with the presynaptic membrane. nih.govwikipedia.orgwashington.edu In vivo techniques like microdialysis are often used to measure real-time changes in the extracellular concentrations of neurotransmitters such as acetylcholine, dopamine (B1211576), and glutamate (B1630785) in specific brain regions following drug administration. nih.gov However, no such studies involving this compound were found.

Cardiovascular and Renal System Studies

While the cardiovascular and renal systems are common targets for xanthine-related compounds, specific in vivo data for this compound in the following context is absent from the search results.

Effects on Afferent Arterioles and Angiotensin II Responses

No studies were found that examined the in vivo effects of this compound on the afferent arterioles of the kidney or their response to Angiotensin II. Angiotensin II is a potent vasoconstrictor that plays a crucial role in regulating renal blood flow and glomerular filtration rate, in part by constricting both afferent and efferent arterioles. nih.govnih.gov Investigating how a compound modulates these responses is critical for understanding its potential renal and hypertensive effects.

Experimental Design and Methodological Rigor in Animal Studies

While no articles were found that specifically critique the experimental design of studies involving this compound, general principles of methodological rigor are essential for all in vivo animal research. High-quality preclinical studies, particularly in fields like stroke research, require careful consideration of several factors to ensure reproducibility and translational relevance. nih.govimrpress.com

Key aspects of rigorous experimental design include:

Appropriate Model Selection: The chosen animal model should accurately mimic the relevant aspects of the human condition being studied. weillcornell.org For instance, in stroke research, models can range from intraluminal filament occlusion of the MCA to thromboembolic models, each with distinct advantages and limitations. imrpress.com

Reproducibility: Lesions or induced conditions should be consistent and reproducible across animals to ensure that observed effects are due to the intervention and not variability in the model itself. imrpress.com

Physiological Monitoring: Critical physiological parameters such as blood pressure, body temperature, and blood gases should be monitored and controlled, as they can significantly influence outcomes, especially in models of cerebral ischemia. nih.gov

Blinding and Randomization: To mitigate bias, investigators should be blinded to the treatment allocation, and animals should be randomly assigned to experimental groups.

Functional Outcomes: Beyond simple histological measures (e.g., infarct volume), studies should include assessments of functional recovery to demonstrate a meaningful therapeutic benefit. nih.gov

Adherence to these principles is critical for validating the findings of any in vivo study of a pharmacological agent.

Considerations for In Vivo Pharmacological Interventions

The scientific literature lacks specific studies detailing the in vivo pharmacological interventions involving this compound in animal models. While research on other xanthine derivatives, such as propentofylline, has explored their effects on the central nervous system (CNS) in animal models like rats, direct parallels to this compound cannot be drawn without specific experimental evidence.

General considerations for in vivo pharmacological studies in animal models are well-established and would theoretically apply to any investigation of this compound. These include the careful selection of animal species, determination of appropriate routes of administration, and the establishment of dose-response relationships. Methodologies such as in vivo microdialysis are often employed to measure neurotransmitter levels and other biomarkers in the brain of conscious animals, providing insights into the pharmacodynamic effects of a compound. However, no published studies were identified that have applied these techniques to this compound.

The table below outlines general parameters considered in in vivo pharmacological studies, which would be relevant for any future research on this compound.

Table 1: General Considerations for In Vivo Pharmacological Interventions in Animal Models

| Consideration | Description | Relevance to this compound Research |

|---|---|---|

| Animal Model Selection | Choice of species (e.g., mouse, rat, non-human primate) based on the physiological or pathological process being studied and its relevance to human conditions. | The appropriate model would depend on the specific CNS target and therapeutic area of interest for this compound. |

| Route of Administration | Method of drug delivery (e.g., oral, intravenous, intraperitoneal, subcutaneous) which influences the pharmacokinetic profile. | The optimal route for this compound would need to be determined based on its physicochemical properties and desired therapeutic effect. |

| Pharmacokinetics (PK) | The study of drug absorption, distribution, metabolism, and excretion (ADME) to understand the concentration of the compound over time. | PK studies would be essential to establish the bioavailability and half-life of this compound in the chosen animal model. |

| Pharmacodynamics (PD) | The study of the biochemical and physiological effects of the drug and its mechanisms of action. | PD studies would elucidate the effects of this compound on its target receptors and downstream signaling pathways in a living organism. |

| Behavioral Assessments | Observation and quantification of changes in animal behavior to assess the functional consequences of the pharmacological intervention. | Behavioral tests would be crucial to determine the potential therapeutic efficacy of this compound for CNS disorders. |

Advanced Imaging Techniques in Animal Research

Similarly, there is no evidence in the reviewed literature of advanced imaging techniques being used to study the in vivo effects of this compound in animal models. Advanced imaging modalities such as Positron Emission Tomography (PET) and autoradiography are powerful tools for visualizing and quantifying biological processes in living animals.

PET imaging, for instance, requires the development of a radiolabeled version of the compound of interest (a radioligand). This allows for the non-invasive tracking of the compound's distribution and binding to its target receptors in the brain and other organs. Autoradiography, while typically performed ex vivo on tissue sections, can provide high-resolution mapping of receptor binding sites.

The development of a specific radioligand for this compound would be a prerequisite for its use in PET imaging studies. This process involves complex radiochemistry and rigorous validation to ensure the radioligand retains the pharmacological properties of the parent compound. To date, no such radioligand for this compound has been described in the scientific literature.

The table below summarizes common advanced imaging techniques and their potential, though currently unrealized, applications in the study of this compound.

Table 2: Potential Applications of Advanced Imaging Techniques for this compound Research

| Imaging Technique | Principle | Potential Application for this compound |

|---|---|---|

| Positron Emission Tomography (PET) | Uses radiolabeled molecules to visualize and measure changes in metabolic processes, blood flow, regional chemical composition, and absorption. | A radiolabeled form of this compound could be used to study its in vivo binding to adenosine (B11128) receptors, determine its brain penetration, and assess receptor occupancy. |

| Autoradiography | Uses a radiolabeled substance to produce an image on a photographic film or digital imaging plate, revealing the distribution of the substance within a tissue sample. | Could be used to map the precise location and density of this compound binding sites in brain tissue from animal models. |

| Magnetic Resonance Imaging (MRI) | Uses a strong magnetic field and radio waves to generate detailed images of the organs and tissues within the body. Functional MRI (fMRI) can measure brain activity by detecting changes associated with blood flow. | While not directly imaging the compound, fMRI could be used to assess how this compound modulates brain activity in response to specific stimuli or in disease models. |

Advanced Analytical Methodologies for 8 Pentyltheophylline Quantification and Characterization in Biological and Chemical Systems

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation and quantification of 8-Pentyltheophylline from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of xanthine (B1682287) derivatives due to their polarity. irisotope.comlcms.cz For this compound, a C18 column is typically the stationary phase of choice, offering a good balance of hydrophobicity to retain the analyte. irisotope.comlcms.cz The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile or methanol. asianpharmtech.comasianpharmtech.com The inclusion of the pentyl group at the 8-position increases the lipophilicity of the theophylline (B1681296) backbone, which generally leads to longer retention times compared to theophylline under the same RP-HPLC conditions. The retention time can be modulated by adjusting the proportion of the organic solvent in the mobile phase; a higher concentration of the organic solvent will decrease the retention time. researchgate.net Isocratic elution, where the mobile phase composition remains constant, can be employed for simple matrices, while gradient elution, with a programmed change in the mobile phase composition, is beneficial for complex samples to ensure adequate separation from other components. asianpharmtech.com Detection is commonly achieved using a UV detector, as xanthine derivatives exhibit strong absorbance in the UV region, typically around 270-280 nm. nih.gov

| Parameter | Typical Condition for Xanthine Derivative Analysis | Expected Influence on this compound |

| Stationary Phase | Reversed-phase C18 | Good retention and separation |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer | Higher organic content needed for elution |

| Detection | UV at ~272 nm | Strong absorbance expected |

| Elution | Isocratic or Gradient | Gradient for complex matrices |

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of this compound. Due to the relatively low volatility of xanthine derivatives, derivatization is often necessary to increase their thermal stability and volatility for GC analysis. However, methods for underivatized theophylline have been developed using specific stationary phases. chromatographyonline.com For this compound, its increased alkyl chain length might slightly improve its volatility compared to theophylline, but derivatization would likely still be beneficial for robust and reproducible analysis. When coupled with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD), GC can provide high sensitivity for quantification.

Mass Spectrometry (MS) Applications for Identification and Purity Assessment

Mass spectrometry is an indispensable tool for the structural elucidation, identification, and purity assessment of this compound. It is often coupled with a chromatographic system like HPLC (LC-MS) or GC (GC-MS) to analyze complex mixtures.

When subjected to electron ionization (EI) in GC-MS, xanthine derivatives typically undergo characteristic fragmentation patterns. mdpi.comnih.gov The fragmentation of this compound would be expected to involve cleavage of the pentyl side chain, leading to specific fragment ions that can be used for its identification. The molecular ion peak would confirm the molecular weight of the compound.

In LC-MS, electrospray ionization (ESI) is a common technique. For xanthine derivatives, positive ion mode is often utilized, which would generate a protonated molecule [M+H]+ for this compound. mdpi.com Tandem mass spectrometry (MS/MS) can be employed to further fragment the parent ion, producing a unique fragmentation spectrum that serves as a fingerprint for the compound, enhancing the certainty of its identification and allowing for quantification in complex biological matrices with high selectivity and sensitivity. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which is invaluable for confirming the elemental composition and for differentiating between compounds with the same nominal mass. researchgate.net

Table of Expected Mass Fragments for this compound (Hypothetical)

| Ionization Mode | Parent Ion (m/z) | Potential Fragment Ions (m/z) | Interpretation |

|---|---|---|---|

| EI (GC-MS) | [M]+ | [M-C4H9]+, [M-C5H11]+ | Loss of butyl and pentyl radicals from the side chain |

Integration of Spectroscopic Methods for High-Throughput Screening

The integration of spectroscopic methods is crucial for the development of high-throughput screening (HTS) assays, particularly in the context of drug discovery where this compound might be investigated as a phosphodiesterase (PDE) inhibitor or an adenosine (B11128) receptor antagonist. nih.govnih.goveurofinsdiscovery.com

Fluorescence-based assays are a mainstay of HTS. nih.gov Fluorescence polarization (FP), for instance, can be used to screen for compounds that inhibit the binding of a fluorescently labeled ligand to a target protein, such as a phosphodiesterase or an adenosine receptor. nih.govorganicchemistrydata.org A change in the polarization of the emitted light indicates the displacement of the fluorescent ligand by a potential inhibitor like this compound.

UV-Vis spectroscopy, while less common for primary HTS, can be adapted for certain enzyme assays where the product of the enzymatic reaction has a different absorption spectrum from the substrate. Theophylline and its derivatives have characteristic UV absorbance maxima, which can be utilized for their detection and quantification in simpler assay formats. researchgate.netnih.gov

These spectroscopic techniques, when combined with automated liquid handling systems and multi-well plate readers, allow for the rapid screening of large compound libraries to identify molecules with desired biological activity.

Validation of Analytical Procedures for Research Purposes

The validation of analytical methods is a critical step to ensure that the data generated are reliable, reproducible, and fit for the intended research purpose. semanticscholar.org According to guidelines from organizations like the International Council for Harmonisation (ICH), a comprehensive validation process should assess several key parameters.

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. acs.org This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. semanticscholar.org This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A good correlation coefficient (r² > 0.99) is generally required. nottingham.ac.uk

Accuracy: The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. semanticscholar.org It is often determined by recovery studies, where a known amount of pure this compound is added to a sample matrix and the percentage of the analyte recovered is calculated. Recoveries are typically expected to be within 98-102%. nottingham.ac.uk

Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). semanticscholar.org Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Acceptable RSD values are typically less than 2%. nottingham.ac.uk

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov These parameters are crucial for the analysis of trace levels of this compound.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. acs.org This can involve varying parameters such as the pH of the mobile phase, column temperature, and flow rate.

Table of Analytical Method Validation Parameters

| Parameter | Objective | Typical Acceptance Criteria |

|---|---|---|

| Specificity | To ensure the signal is from the analyte only. | No interference at the analyte's retention time. |

| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) > 0.99. |

| Accuracy | To determine the closeness to the true value. | Recovery of 98-102%. |

| Precision | To assess the reproducibility of the method. | Relative Standard Deviation (RSD) < 2%. |

| LOD/LOQ | To determine the lower limits of detection and quantification. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | To evaluate the method's reliability with small variations. | No significant change in results with minor parameter changes. |

Computational and Theoretical Studies on 8 Pentyltheophylline

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of 8-Pentyltheophylline, docking simulations are instrumental in identifying its potential biological targets and understanding the specific interactions that govern its binding affinity.

The process involves computationally placing the 3D structure of this compound into the binding site of a target receptor, such as an adenosine (B11128) receptor or a phosphodiesterase. Scoring functions are then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein. For instance, in studies of other theophylline (B1681296) derivatives, docking has been successfully used to predict binding modes and affinities. rsc.org

A hypothetical molecular docking study of this compound with a target receptor might yield results similar to those presented in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Receptor

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Binding Energy (kcal/mol) | -9.2 |

| Interacting Residues | Phe168, Trp246, His250 |

| Hydrogen Bonds | 1 (with Asn253) |

| Hydrophobic Interactions | Pentyl group with Leu85, Ile274 |

Such data provides a static yet insightful snapshot of the ligand-receptor complex, guiding further experimental validation and lead optimization.

Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static view of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. MD simulations are crucial for understanding the stability of the this compound-receptor complex and elucidating the intricate details of the binding mechanism.

In a typical MD simulation, the docked complex of this compound and its target receptor is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a specific period, often nanoseconds to microseconds. This allows for the observation of conformational changes in both the ligand and the receptor upon binding, the stability of key interactions identified in docking, and the role of solvent molecules in the binding process. For instance, MD simulations have been employed to study the conformational changes and binding stability of various inhibitors with xanthine (B1682287) oxidase. nih.gov

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound-Receptor Complex

| Simulation Parameter | Observation |

| Simulation Time | 200 ns |

| RMSD of Ligand | Stable after 50 ns (average < 2 Å) |

| RMSF of Receptor Binding Site | Low fluctuations, indicating stable binding |

| Key Interaction Persistence | Hydrogen bond with Asn253 maintained > 90% of simulation time |

These simulations provide a more realistic and detailed understanding of the binding event, complementing the findings from molecular docking.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are employed to investigate the electronic properties of molecules with a high degree of accuracy. For this compound, QM methods can provide valuable information about its electronic structure, chemical reactivity, and the nature of its interactions with biological targets. These calculations can be applied to the study of xanthine derivatives to understand their conformational similarities and electronic properties. nih.gov

QM calculations can be used to determine various molecular properties, including:

Molecular orbital energies (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important for understanding the molecule's reactivity and its ability to participate in charge-transfer interactions.

Electrostatic potential maps: These maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (negatively charged) and electron-poor (positively charged), which are crucial for electrostatic interactions with the receptor.

These quantum chemical descriptors can be correlated with the biological activity of this compound and its analogs, providing a deeper understanding of the structure-activity relationship at an electronic level.

Machine Learning Approaches in Predicting Biological Activities and SAR

In recent years, machine learning (ML) has become a powerful tool in drug discovery for predicting the biological activities of compounds and establishing quantitative structure-activity relationships (QSAR). For this compound and its derivatives, ML models can be trained on existing datasets of similar compounds with known biological activities to predict their potency and selectivity against various targets.

The process involves generating a set of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties. These descriptors, along with the corresponding biological activity data, are used to train an ML algorithm, such as support vector machines, random forests, or neural networks. nih.govnih.gov Once trained, the model can predict the activity of new, untested compounds like this compound.

Table 3: Example of a QSAR Model Performance for Predicting Xanthine Oxidase Inhibition

| ML Model | R² (Training Set) | R² (Test Set) | RMSE (Test Set) |

| Random Forest | 0.92 | 0.85 | 0.25 |

| Support Vector Machine | 0.88 | 0.81 | 0.31 |

These predictive models can significantly accelerate the screening of large compound libraries and prioritize candidates for further experimental investigation.

In Silico Screening and Compound Design Strategies

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach, combined with rational compound design strategies, can be effectively applied to discover novel analogs of this compound with improved pharmacological profiles. The use of in silico methods for primary screening of theophylline derivatives has been explored to save time and resources. zenodo.org

Virtual screening can be performed using either ligand-based or structure-based methods.

Ligand-based virtual screening relies on the knowledge of known active compounds. A model of the pharmacophore (the essential 3D arrangement of functional groups required for activity) is created based on these known actives, and this model is then used to screen for other molecules with similar features.

Structure-based virtual screening utilizes the 3D structure of the target receptor. Large compound databases are docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity.

Following virtual screening, hit compounds can be further optimized using computational design strategies. This may involve modifying the structure of this compound, for example, by altering the length or branching of the pentyl chain or introducing new functional groups to enhance its interaction with the target receptor. These modifications are guided by the insights gained from molecular docking, MD simulations, and QSAR models to rationally design new compounds with potentially improved efficacy and selectivity.

Emerging Research Directions and Future Prospects for 8 Pentyltheophylline Research

Development of Novel 8-Pentyltheophylline-Based Chemical Probes

The development of specific chemical probes is essential for receptor characterization and drug discovery. nih.govresearchgate.net The this compound structure is a promising starting point for creating novel probes to investigate purinergic systems, particularly adenosine (B11128) receptors. The alkyl chain at the C8 position provides a chemically tractable handle for modification without necessarily disrupting the core pharmacophore responsible for receptor binding. This is supported by structure-activity relationship studies on other 8-substituted xanthines, which show that this position is tolerant to the introduction of long chains. nih.gov

Future research can focus on creating several classes of probes:

Fluorescent Probes: By attaching a fluorophore to the pentyl chain, this compound can be converted into a fluorescent ligand. These probes are invaluable for advanced microscopy techniques, flow cytometry, and fluorescence resonance energy transfer (FRET) studies to visualize receptor distribution and dynamics in real-time. nih.govresearchgate.net

Radiolabeled Probes: Introducing a radioactive isotope, such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C), into the this compound molecule would create a radioligand. semanticscholar.org Such probes are the gold standard for quantitative receptor binding assays to determine the affinity and density of adenosine receptors in various tissues. nih.govnih.gov Furthermore, derivatives suitable for positron emission tomography (PET), for instance by incorporating fluorine-18 (B77423) (¹⁸F), could be developed for in vivo imaging of adenosine receptors in the brain and other organs. nih.govsemanticscholar.org

Covalent and Photoaffinity Probes: The addition of a photoreactive group (e.g., a diazirine) or a reactive electrophile to the scaffold could transform this compound into a covalent or photoaffinity label. These tools are crucial for irreversibly binding to their target receptor, which aids in receptor isolation, structural biology studies, and the identification of ligand binding sites. nih.govsemanticscholar.org

| Probe Type | Required Structural Modification | Potential Application | Key Benefit |

|---|---|---|---|

| Fluorescent Ligand | Conjugation of a fluorophore (e.g., BODIPY, Cy5) to the pentyl chain. | Receptor localization via confocal microscopy; binding kinetics via fluorescence polarization. nih.gov | Enables real-time visualization of receptor dynamics in cells and tissues. |

| Radioligand (for binding assays) | Incorporation of ³H or ¹⁴C into the xanthine (B1682287) core or pentyl group. | Quantification of receptor density (Bmax) and affinity (Kd) in tissue homogenates. semanticscholar.org | High sensitivity and precision for quantitative pharmacology. |

| Radiotracer (for PET imaging) | Introduction of a positron-emitting isotope like ¹¹C or ¹⁸F. | Non-invasive, in vivo imaging of adenosine receptor distribution and occupancy in the brain. nih.gov | Allows for translational studies from preclinical models to humans. |

| Photoaffinity Label | Attachment of a photoreactive group (e.g., diazirine, benzophenone) to the pentyl chain. | Covalent labeling of the receptor binding pocket for structural and proteomic studies. semanticscholar.org | Identifies specific amino acid residues involved in ligand binding. |

Application in Exploring Undiscovered Purinergic Signaling Pathways

Purinergic signaling, mediated by extracellular nucleotides like ATP and adenosine, is a ubiquitous communication system regulating a vast array of physiological processes. frontiersin.org The system includes P1 (adenosine) receptors and P2 (ATP/UTP) receptors. frontiersin.org Xanthine derivatives are classic antagonists of adenosine receptors (A₁, A₂A, A₂B, and A₃). nih.gov this compound, as an 8-substituted xanthine, is predicted to function as an adenosine receptor antagonist and could be a valuable tool for dissecting the roles of these receptors.

While many functions of adenosine receptors are known, their roles in nuanced physiological and pathological processes are still being uncovered. A selective this compound antagonist, or a panel of derivatives with varying selectivity profiles, could be used to:

Deconvolute Receptor Subtype Roles: The physiological effects of adenosine are often complex due to the co-expression of multiple receptor subtypes in the same tissue. A probe with high selectivity for one subtype over the others would allow researchers to isolate and study the specific contribution of that receptor to a biological response, such as neurotransmission, inflammation, or cardiovascular regulation. nih.govnih.gov

Investigate Receptor Heteromers: Adenosine receptors can form heterodimers with other GPCRs (e.g., dopamine (B1211576) D₂ receptors), altering their signaling properties. This compound derivatives could be used to probe the pharmacology of these receptor complexes and understand how they contribute to conditions like Parkinson's disease.

Explore Novel Therapeutic Areas: The ubiquitous nature of purinergic signaling suggests undiscovered roles in various pathologies. frontiersin.org By using this compound as a pharmacological tool in disease models, researchers could identify new therapeutic opportunities for adenosine receptor modulators in areas such as metabolic disorders, autoimmune diseases, or cancer. dergipark.org.tr

Synergistic Research with Other Modulators of Biological Systems

The therapeutic efficacy of a drug can often be enhanced through combination with other agents that act on different but related pathways. Future research should explore the potential synergistic effects of this compound with other classes of bioactive molecules.

Phosphodiesterase (PDE) Inhibitors: Xanthines are known inhibitors of PDEs, enzymes that degrade cyclic AMP (cAMP). biointerfaceresearch.comnih.gov Combining this compound (as an adenosine receptor antagonist) with a selective PDE inhibitor (e.g., a PDE4 or PDE5 inhibitor) could produce synergistic effects. nih.govnih.gov For example, in respiratory diseases, blocking A₁ receptors could prevent bronchoconstriction while PDE inhibition promotes smooth muscle relaxation, offering a dual-pronged therapeutic strategy. researchgate.net

Anti-Inflammatory Agents: Adenosine, particularly via the A₂A receptor, has potent immunomodulatory effects. nih.gov Antagonizing these effects with this compound could be synergistic with traditional anti-inflammatory drugs. In certain contexts, this could enhance the resolution of inflammation or modulate immune cell function in autoimmune diseases. researchgate.net

Neuromodulators: In the central nervous system, adenosine receptors are key regulators of neuronal activity and neurotransmitter release. Combining an this compound-based antagonist with drugs that target dopaminergic, serotonergic, or glutamatergic systems could offer novel treatment strategies for neurodegenerative or psychiatric disorders. researchgate.net The potentiation of secretion observed with simultaneous adenosine and cholinergic receptor activation in the lacrimal gland provides a precedent for such cross-pathway interactions. nih.gov

| Partner Modulator Class | Example Partner Drug | Potential Combined Target/Pathway | Therapeutic Rationale |

|---|---|---|---|

| PDE5 Inhibitors | Sildenafil | Adenosine and cGMP signaling pathways | Enhanced vasodilation for cardiovascular conditions like pulmonary hypertension. nih.govnih.gov |

| PDE4 Inhibitors | Roflumilast | Adenosine and cAMP signaling in immune/airway cells | Combined anti-inflammatory and bronchodilatory effects for COPD or asthma. nih.gov |

| Dopamine Receptor Agonists | L-DOPA | Adenosine A₂A - Dopamine D₂ receptor heteromers | Improved motor control in Parkinson's disease by reducing inhibitory A₂A signaling. researchgate.net |

| Corticosteroids | Dexamethasone | Immune cell activation and cytokine release | Enhanced suppression of inflammatory responses in chronic inflammatory diseases. nih.govresearchgate.net |

Advancements in Integrative Research Methodologies (In Vitro-In Vivo-Computational)

A comprehensive understanding of this compound's pharmacological profile requires an integrative approach that connects molecular interactions with physiological outcomes. Future research will benefit from a tight coupling of computational, in vitro, and in vivo methodologies.

Computational Approaches: Modern computational chemistry offers powerful tools to guide drug discovery. researchgate.net

Molecular Docking: Docking this compound into homology models or crystal structures of the four adenosine receptor subtypes can predict its preferred binding pose and estimate binding affinity. nih.govresearchgate.net This can help explain its selectivity profile and guide the design of new derivatives with improved properties.

Molecular Dynamics (MD) Simulations: MD simulations can reveal the time-dependent behavior of the ligand-receptor complex, providing insights into the stability of binding and the conformational changes induced in the receptor upon binding. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): These advanced methods can provide a highly accurate calculation of interaction energies, helping to refine predictions of ligand potency and the effects of subtle chemical modifications, such as selective deuteration. irb.hr

In Vitro Characterization: A battery of in vitro assays is necessary to validate computational predictions and characterize the compound's biological activity. This includes radioligand binding assays to determine affinity for all adenosine receptor subtypes, and functional assays (e.g., cAMP accumulation) to confirm its antagonist activity. nih.govnih.gov Cell-based models of disease, such as cancer cell lines or immune cells, can be used to evaluate its effects on proliferation, migration, or cytokine release. dergipark.org.tr

In Vivo Validation: Promising findings from in vitro studies must be confirmed in relevant animal models. semanticscholar.org Depending on the observed in vitro activity profile, this compound could be tested in models of asthma (histamine-induced bronchospasm), inflammation (carrageenan-induced paw edema), or neurological disorders. nih.govresearchgate.neteurekaselect.com These studies are critical for establishing a correlation between in vitro potency and in vivo efficacy.

Opportunities for Interdisciplinary Collaborations in Xanthine Research

The multifaceted nature of xanthine pharmacology necessitates a collaborative research model. The future development of this compound and related compounds will be accelerated by bridging expertise across different scientific disciplines.

Chemistry and Pharmacology: Medicinal chemists are needed to synthesize novel derivatives, including the chemical probes discussed previously, while pharmacologists are essential for performing the detailed in vitro and in vivo characterization. researchgate.netresearchgate.net

Structural and Computational Biology: Collaborations with structural biologists to obtain crystal structures of this compound bound to adenosine receptors would be invaluable. This experimental data would, in turn, fuel more accurate computational models to accelerate the design-synthesize-test cycle. nih.govnih.gov

Immunology and Neuroscience: Given the prominent role of adenosine in the immune and nervous systems, collaborations with immunologists and neuroscientists are crucial. nih.gov These experts can provide the disease-specific models and biological insights needed to explore the therapeutic potential of this compound in areas like autoimmune disease, neuroinflammation, and neurodegeneration.

Translational Medicine: Ultimately, the goal of this research is to address unmet medical needs. Partnerships with clinicians can help identify the most pressing clinical problems where an adenosine receptor antagonist could be beneficial and facilitate the eventual translation of basic research findings into clinical applications.

By pursuing these emerging research directions, the scientific community can fully explore the therapeutic potential of the this compound scaffold, potentially leading to the development of novel chemical tools and therapeutic agents for a range of human diseases.

Q & A

Q. How to structure a research paper to highlight this compound’s novelty compared to other xanthine derivatives?

- Methodological Answer : Use a comparative framework in the introduction:

- Table 2 : Key Properties of Xanthine Derivatives

| Compound | A IC (nM) | A IC (nM) | LogP |

|---|---|---|---|

| Theophylline | 1,200 | 3,400 | -0.02 |

| This compound | 10.5 | 35.2 | 2.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.